Prednisolamate

Description

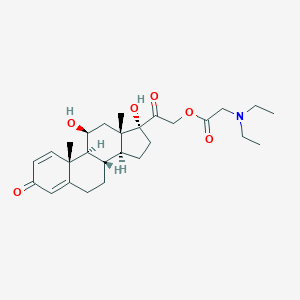

Structure

2D Structure

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO6/c1-5-28(6-2)15-23(32)34-16-22(31)27(33)12-10-20-19-8-7-17-13-18(29)9-11-25(17,3)24(19)21(30)14-26(20,27)4/h9,11,13,19-21,24,30,33H,5-8,10,12,14-16H2,1-4H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZSJEITWDWIRX-FOMYWIRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024014 | |

| Record name | Prednisolone 21-diethylaminoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-34-6 | |

| Record name | Prednisolone 21-diethylaminoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolamate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone 21-diethylaminoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisolamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W262JY01SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for Prednisolamate

Advanced Synthetic Methodologies for Prednisolone (B192156) Derivatives

The synthesis of prednisolone derivatives, including prednisolamate, often begins with commercially available steroid precursors. google.combenchchem.com A variety of chemical modifications are then employed to introduce specific functional groups that impart desired biological activities. e-jnc.orgfrontiersin.org

1,3-Dipolar Cycloaddition Reactions in Steroid Synthesis

A key strategy in modifying steroids like prednisolone is the use of 1,3-dipolar cycloaddition reactions. This type of reaction involves a 1,3-dipole and a dipolarophile, which react to form a five-membered ring. wikipedia.org This method is a powerful tool for the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.orgchim.it

In the context of steroid synthesis, 1,3-dipolar cycloaddition has been utilized to create novel derivatives with unique biological activities. For instance, the reaction of nitrile oxides with steroidal olefins can produce isoxazoline- and isoxazole-linked steroid conjugates. chim.it Specifically, novel 16α,17α-d-isoxazoline derivatives of anti-inflammatory steroids have been synthesized via the 1,3-dipolar cycloaddition of fulminic acid to corresponding steroidal olefins. nih.gov This reaction is noted for its high regio- and stereoselectivity. nih.gov

Another example involves the reaction of C60 with a synthetic steroid, pregnen-20-carboxaldehyde, using a 1,3-dipolar cycloaddition to form pyrrolidine (B122466) rings. acs.org This highlights the versatility of this reaction in creating steroid hybrids. The synthesis of novel steroidal 16-spiroisoxazolines has also been achieved through the 1,3-dipolar cycloaddition of aryl nitrile oxides to 3β-acetoxy-16-methylene-androst-5-en-17-one. researchgate.net Furthermore, intramolecular nitrone-alkene cycloadditions within the steroidal D-ring have been investigated to produce novel cis-endo-isoxazolidines and isoxazolines. core.ac.uk

Conjugate Synthesis Approaches for Glucocorticoid Compounds

Conjugation of glucocorticoids to various molecules, including polymers, is a widely explored strategy to improve their therapeutic index. researchgate.netnih.govnih.gov This approach aims to create targeted delivery systems with controlled release, thereby reducing systemic side effects. nih.govnih.gov The 21-hydroxyl group of glucocorticoids like dexamethasone (B1670325) is a common site for conjugation as it is not directly involved in the anti-inflammatory activity. nih.gov

Several methods are employed for the synthesis of glucocorticoid conjugates:

Carbodiimide Chemistry: This is a frequently used method for conjugating glucocorticoids. nih.gov It often involves activating the hydroxyl group of the steroid with an anhydride (B1165640) to introduce a carboxylic acid group, which can then be coupled to an amino group on a polymer using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N′-dicyclohexylcarbodiimide (DCC). nih.gov

Click Reactions: This is another efficient method for creating steroid conjugates.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: This technique allows for the synthesis of well-defined polymer-steroid conjugates. nih.gov

Solid-Phase Synthesis: This method offers a streamlined approach to synthesizing complex conjugates. nih.gov

These conjugation strategies have been applied to create a variety of glucocorticoid derivatives, including those with polyethylene (B3416737) glycol (PEG) to enhance solubility and circulation time. nih.gov For instance, nitro esters of prednisolone have been synthesized by esterifying the C-21 hydroxyl group with different linkers to create compounds that can release nitric oxide, potentially enhancing anti-inflammatory effects. researchgate.net

Nanoparticle Synthesis Techniques for Steroidal Compounds

The formulation of steroidal compounds into nanoparticles represents a promising approach to improve their delivery and efficacy. nih.gov Various techniques are used to prepare these nanoparticles, including:

Emulsion/Solvent Evaporation: This is a common method for preparing polymer-based nanoparticles. nih.gov An oil-in-water emulsion is formed by sonicating a solution of the polymer and steroid in an organic solvent with an aqueous phase. nih.gov The organic solvent is then evaporated, leaving behind the steroid-loaded nanoparticles. nih.gov This method has been shown to result in high entrapment efficiency for steroids like dexamethasone. nih.gov

Dialysis: In this method, the polymer and steroid are dissolved in a solvent and placed in a dialysis bag. nih.gov The bag is then dialyzed against water, causing the nanoparticles to form as the solvent is exchanged. nih.gov

Laser Ablation: This physical method uses a laser to ablate a metal target submerged in a solution, leading to the formation of nanoparticles. tandfonline.commdpi.com It is a clean method that does not require chemical reducing agents. tandfonline.com

Green Synthesis: This eco-friendly approach utilizes plant extracts or microorganisms to synthesize nanoparticles. researchgate.netijariit.com The biological components act as reducing and stabilizing agents. researchgate.net

Hydrothermal Method: This technique involves chemical reactions in an aqueous solution under high temperature and pressure to produce nanoparticles. mdpi.com

These nanoparticle formulations can be dispersed in thermosensitive gels for sustained release, providing a depot for the drug upon injection. nih.gov

Design Principles for Novel this compound Analogues

The design of new this compound analogues is guided by principles aimed at optimizing their pharmacological properties. This involves structural modifications to achieve targeted effects and the application of concepts like the "antedrug" approach.

Structural Modifications for Targeted Pharmacological Profiles

Chemical alterations at various positions of the steroid molecule can lead to synthetic analogues with enhanced glucocorticoid activity. e-jnc.org For example, the introduction of a double bond between the C-1 and C-2 positions of cortisol results in prednisolone. e-jnc.org Further modifications, such as fluorination at the 9-alpha position or methylation at the C-6 position, can increase potency. e-jnc.org

A significant focus of structural modification is to create antibody-drug conjugates (ADCs) for targeted delivery of glucocorticoids to specific tissues. frontiersin.orgacrabstracts.org In this approach, a potent glucocorticoid payload is conjugated to an antibody that targets a specific antigen on diseased cells. acrabstracts.org This strategy aims to concentrate the therapeutic agent at the site of inflammation or disease, thereby increasing efficacy and reducing systemic side effects. acrabstracts.org

Exploration of Antedrug Concepts in Glucocorticoid Design

The "antedrug" concept, introduced in the 1980s, offers a strategy for designing safer, locally acting anti-inflammatory steroids. researchgate.netnih.gov An antedrug is a synthetic derivative that is active at the target site but is designed to be rapidly metabolized into an inactive form upon entering the systemic circulation. nih.govresearchgate.netpsu.edu This approach aims to minimize systemic side effects while maintaining therapeutic efficacy at the desired location. researchgate.netnih.gov

Steroid-21-oate esters were among the first antedrugs developed. nih.gov These compounds are readily hydrolyzed to the corresponding inactive steroid acids, thus reducing their systemic impact. nih.gov The design of antedrugs often involves incorporating a metabolically labile functional group into the active steroid molecule. researchgate.netresearchgate.net This strategy has been applied to prednisolone, where structural modifications based on the antedrug concept have been explored to create safer alternatives with reduced systemic side effects. psu.edu For example, a series of 21-desoxy-21-chloro-glucocorticoids with a functionalized ester group at the 17α-position have been synthesized as topical anti-inflammatory antedrugs. nih.gov

Molecular and Cellular Mechanistic Investigations of Prednisolamate Action

Cellular Signaling Pathway Modulation by Prednisolamate

The binding of this compound to the GR initiates a cascade of events that profoundly alters cellular signaling, particularly within the immune system. The transcriptional response to glucocorticoids is highly cell-type specific; one study found that of over 9,000 genes affected by glucocorticoids across nine primary human cell types, only 0.3% were regulated in all cell types examined. frontiersin.org

Glucocorticoids like this compound are potent modulators of immune cell differentiation and trafficking, generally promoting a shift toward an anti-inflammatory state. frontiersin.orgnih.gov They affect nearly all types of immune cells, with the precise effect depending on the cell's differentiation and activation state. nih.gov

Monocytes and Macrophages: Glucocorticoids influence macrophage differentiation, pushing monocytes to develop into an anti-inflammatory M2 phenotype. wjgnet.com They also enhance the capacity of macrophages to phagocytose apoptotic cells, a process that is inherently anti-inflammatory and crucial for the resolution of inflammation. nih.gov

T-Lymphocytes: The effects on T-cells are complex. Glucocorticoids can induce apoptosis (programmed cell death) in immature and certain subsets of mature T-cells and inhibit their proliferation by reducing the production of key cytokines like Interleukin-2 (IL-2). patsnap.comisvma.org They can also regulate T-cell activation by modulating the function of antigen-presenting cells like dendritic cells and macrophages. wjgnet.com

Neutrophils: While glucocorticoids inhibit the migration of neutrophils to sites of inflammation, they can cause a transient increase in their numbers in the peripheral blood. drugbank.comwjgnet.com

Dendritic Cells (DCs): Glucocorticoids inhibit the maturation of DCs, reducing their ability to present antigens and activate T-cells, thereby dampening the initiation of adaptive immune responses. frontiersin.org When treated with glucocorticoids, DCs produce higher levels of the anti-inflammatory cytokine IL-10. frontiersin.org

Table 2: Summary of this compound's Inferred Effects on Leukocyte Populations This table outlines the primary immunomodulatory actions of glucocorticoids on various white blood cells.

| Leukocyte Type | Primary Effect |

| Monocytes/Macrophages | Promotes differentiation to anti-inflammatory M2 phenotype; enhances phagocytosis of apoptotic cells. nih.govwjgnet.com |

| T-Lymphocytes | Inhibits proliferation and activation; induces apoptosis in certain subsets. patsnap.comwjgnet.com |

| Neutrophils | Increases circulating numbers but inhibits migration to inflammatory sites. drugbank.comfrontiersin.org |

| Dendritic Cells | Inhibits maturation and antigen-presenting capacity. frontiersin.org |

| Eosinophils/Basophils | Reduces circulating numbers. patsnap.com |

A central mechanism of this compound's action is the powerful suppression of genes that promote inflammation. patsnap.com This is largely achieved through the transrepression pathway, where the activated GR interferes with the function of pro-inflammatory transcription factors NF-κB and AP-1. patsnap.comreveragen.com This inhibition prevents the synthesis of a multitude of inflammatory molecules. drugbank.com

Table 3: Key Pro-inflammatory Genes Down-regulated by Glucocorticoids This table lists examples of genes whose expression is suppressed by glucocorticoids like this compound, leading to reduced inflammation.

| Gene Category | Examples |

| Pro-inflammatory Cytokines | Interleukin-1 (IL-1), Interleukin-2 (IL-2), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) patsnap.comisvma.orgfrontiersin.org |

| Chemokines | Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1) frontiersin.org |

| Enzymes | Inducible Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS) wileymicrositebuilder.comnih.gov |

| Adhesion Molecules | ICAM-1, VCAM-1 frontiersin.org |

By suppressing these genes, glucocorticoids effectively decrease vasodilation, reduce capillary permeability, and limit the migration of leukocytes to the site of inflammation. drugbank.com

Intercellular Communication and Tissue-Level Responses in Glucocorticoid Action

Beyond individual cells, glucocorticoids orchestrate responses at the tissue level, influencing how cells communicate and function collectively. nih.govreveragen.com

One non-genomic mechanism involves the regulation of gap junction intercellular communication, which is critical for coordinating cellular activity within a tissue. nih.gov Studies have shown that glucocorticoid activation of membrane-associated GR can modulate this form of cell-to-cell communication. nih.gov This may be relevant in processes like synchronized tissue remodeling and wound repair. reveragen.com For example, glucocorticoids can help rescue defective wound repair in asthmatic airway cells by forcing them into mitotic synchrony, a process that requires effective cell-cell communication. reveragen.com

Preclinical Research Methodologies and Models for Prednisolamate Analogues

In Vitro Experimental Paradigms

In vitro models are indispensable for the initial screening and mechanistic evaluation of prednisolamate analogues. These systems, ranging from traditional two-dimensional cell cultures to more complex three-dimensional organoids and organ-on-a-chip technologies, allow for controlled investigation into the cellular and molecular effects of these compounds.

Two-dimensional (2D) cell culture remains a foundational methodology in glucocorticoid research. In this system, immortalized cell lines or primary cells are grown as a monolayer on flat, plastic surfaces. This approach is widely used for high-throughput screening to determine the potency and efficacy of new glucocorticoid analogues.

Various cell lines are employed depending on the research question. For instance, in the context of inflammation, researchers often use macrophage-like cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) stimulated with pro-inflammatory agents like lipopolysaccharide (LPS). The ability of this compound analogues to suppress the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in these cells is a key indicator of their anti-inflammatory potential. nih.gov Similarly, epithelial cell lines from the lung (e.g., A549) or larynx (e.g., HEp-2) are used to model respiratory inflammation. biorxiv.org

Studies on breast cancer cell lines have shown that the effects of glucocorticoids can be context-dependent, with glucocorticoid receptor (GR) activation increasing motility in triple-negative breast cancer cells but not in estrogen-receptor-positive cells. nih.gov Furthermore, research on chondrocytes has utilized 2D cultures to investigate the chondroprotective and anti-inflammatory effects of combining glucocorticoids with hyaluronic acid, showing reduced catabolic gene expression and cytokine release. mdpi.com

Table 1: Examples of 2D Cell Culture Systems in Glucocorticoid Research

| Cell Line/Type | Origin | Typical Application in Glucocorticoid Research |

| A549 | Human lung carcinoma | Modeling airway inflammation, screening for anti-inflammatory effects. |

| HEp-2 | Human laryngeal carcinoma | Investigating the influence of glucocorticoids on tumor cell development. biorxiv.org |

| SH-SY5Y | Human neuroblastoma | Studying the neurobiological effects of glucocorticoids. nih.gov |

| Primary Chondrocytes | Human articular cartilage | Evaluating chondroprotective and anti-inflammatory effects in osteoarthritis models. mdpi.com |

| PBMCs | Human peripheral blood | Assessing immunosuppressive effects on cytokine production. nih.gov |

While 2D cultures are useful, they lack the complex cell-cell and cell-matrix interactions of living tissues. Advanced three-dimensional (3D) models have emerged to bridge this gap, offering a more physiologically relevant environment for studying drug effects.

Organoids are self-organizing 3D structures grown from stem cells (either pluripotent or adult stem cells) that recapitulate the architecture and function of an organ in vitro. technologynetworks.com Cerebral organoids, for example, have been instrumental in studying the impact of glucocorticoids on early brain development. psychiatryonline.orgnih.gov Research using these models has shown that glucocorticoid exposure can alter the distribution of neuron types, leading to a higher proportion of inhibitory neurons. technologynetworks.com These findings suggest that excessive glucocorticoid exposure could interfere with neuronal maturation, potentially increasing susceptibility to neurodevelopmental disorders. psychiatryonline.orgnih.gov This makes organoids a valuable tool for assessing the neurodevelopmental effects of new this compound analogues.

Organ-on-a-chip (OOC) technology integrates cell culture with microfluidics to create devices that mimic the dynamic mechanical and biochemical environment of human organs. emulatebio.comharvard.edu These chips, typically the size of a USB memory stick, contain microfluidic channels lined with living human cells, recreating a functional unit of an organ. harvard.eduslideshare.net This technology allows for the study of organ-level physiology and pathophysiology in a controlled setting. nih.gov

For glucocorticoid research, OOCs offer a platform to investigate drug efficacy, toxicity, and pharmacokinetics with greater accuracy than traditional models. emulatebio.comelveflow.com For example, a "Lung-on-a-Chip" can simulate breathing motions and the air-liquid interface of the alveoli, providing a sophisticated model to test the anti-inflammatory effects of inhaled this compound analogues. harvard.edu Similarly, multi-organ chips, such as a "gut-liver-on-a-chip," can be used to study the absorption, metabolism, and potential systemic toxicity of orally administered compounds, which is highly relevant for ester prodrugs like this compound that undergo metabolic activation. nih.gov

Understanding how this compound analogues exert their effects at a molecular level is crucial. In vitro studies are fundamental to elucidating these mechanisms. The primary mechanism of glucocorticoids involves binding to the cytosolic glucocorticoid receptor (GR). wikipedia.org Upon binding, the GR-ligand complex translocates to the nucleus and modulates gene expression. wikipedia.org

Key mechanisms investigated in vitro include:

Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins like annexin (B1180172) A1 (lipocortin-1). wikipedia.orgatsjournals.org

Transrepression: The activated GR interferes with pro-inflammatory transcription factors, such as NF-κB and AP-1, preventing them from switching on the expression of inflammatory genes, including those for cytokines and chemokines. nih.govatsjournals.org

Enzyme Induction/Inhibition: For this compound, an ester prodrug, in vitro systems using human liver microsomes or hepatocytes are used to study its conversion to the active prednisolone (B192156). These studies also investigate potential drug-drug interactions, such as the induction of UGT enzymes (e.g., UGT1A9, UGT2B7) by prednisolone, which can affect the metabolism of other drugs. frontiersin.org

Apoptosis Induction: Glucocorticoids can induce programmed cell death (apoptosis) in immune cells like lymphocytes and monocytes, which is a key component of their immunosuppressive action. atsjournals.orgfrontiersin.org This is often studied using flow cytometry and assays for caspase activity.

Advanced Three-Dimensional Cell Culture Models

In Vivo Animal Models (Excluding Human Clinical Data)

Following promising in vitro results, this compound analogues are evaluated in in vivo animal models to assess their efficacy and pharmacokinetics in a whole-organism context. These models are essential for understanding how the drug behaves systemically. The choice of animal model depends on the specific inflammatory or autoimmune condition being targeted. nih.gov

Commonly used models for evaluating anti-inflammatory activity include:

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. An inflammatory agent (carrageenan) is injected into the paw of a rodent (typically a rat), causing localized swelling (edema). asianjpr.com The efficacy of a this compound analogue is measured by its ability to reduce this swelling compared to a control group.

Croton Oil-Induced Ear Edema: Used to assess topical anti-inflammatory potency, croton oil is applied to the ear of a mouse or rat. asianjpr.comnih.gov The reduction in ear swelling after application of a topical formulation of the test compound indicates its activity. nih.gov This model is particularly relevant for corticosteroids developed for dermatological use.

Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model for rheumatoid arthritis. Mice are immunized with type II collagen, which leads to the development of an autoimmune inflammatory arthritis that shares many pathological features with the human disease. The model is used to evaluate the ability of new compounds to suppress joint inflammation, cartilage destruction, and bone erosion.

Pleurisy Models: Induced by injecting an irritant like carrageenan into the pleural cavity of a rat, this model allows for the quantification of fluid exudation and leukocyte migration, key features of acute inflammation. asianjpr.com

In these models, researchers measure various endpoints, including clinical signs of inflammation (e.g., paw volume, joint swelling), histological changes in tissues, and levels of inflammatory biomarkers in blood or tissue exudates. ijpras.com For ester prodrugs like this compound, pharmacokinetic studies in animals are also critical to determine the rate and extent of conversion to the active parent drug, prednisolone, in vivo.

Table 2: Common In Vivo Animal Models for Anti-Inflammatory Drug Screening

| Animal Model | Phlogistic Agent | Primary Endpoint(s) | Type of Inflammation |

| Carrageenan-Induced Paw Edema | Carrageenan | Paw volume/swelling | Acute asianjpr.com |

| Croton Oil-Induced Ear Edema | Croton oil | Ear weight/thickness | Acute/Topical asianjpr.com |

| Collagen-Induced Arthritis | Type II Collagen | Arthritis score, joint swelling, histology | Chronic/Autoimmune |

| Carrageenan-Induced Pleurisy | Carrageenan | Exudate volume, leukocyte count | Acute asianjpr.com |

| Cotton Pellet Granuloma | Cotton pellet implant | Weight of granulomatous tissue | Chronic nih.gov |

These preclinical methodologies provide a comprehensive framework for characterizing novel this compound analogues, from initial molecular interactions to efficacy in complex disease models, paving the way for potential clinical development.

Rodent Models in Preclinical Glucocorticoid Assessment

Rodent models, particularly mice and rats, are extensively used in the preclinical assessment of glucocorticoids due to their cost-effectiveness, rapid generation times, and the availability of well-established protocols. bioscientifica.comcambridge.org They are considered appropriate preclinical models for glucocorticoid-induced osteoporosis (GIOP) and other inflammatory conditions. bioscientifica.commdpi.com In studies assessing GIOP, rats and mice are the most commonly used species. mdpi.com

A primary assay for evaluating the topical anti-inflammatory activity of this compound analogues is the croton oil-induced ear edema test in mice and rats. researchgate.netnih.govkoreascience.kr This model involves applying an irritant (croton oil) to the animal's ear to induce a localized inflammatory response, characterized by edema. koreascience.krtandfonline.com The test compound is then applied topically, and its efficacy is measured by the reduction in swelling compared to a control group. tandfonline.com The dose required to cause a 50% reduction in edema (ID50) is a key metric for quantifying potency. researchgate.net For instance, studies on prednisolone derivatives have used this assay to demonstrate enhanced potency relative to the parent compound, prednisolone. researchgate.net

Beyond efficacy, these rodent models are also used to assess potential systemic effects. This is often achieved by measuring biomarkers such as plasma corticosterone (B1669441) levels and the relative weights of the thymus and adrenal glands following repeated application of the test compound. researchgate.netidsplc.com A reduction in these metrics can indicate undesirable systemic absorption and activity. researchgate.net

| Compound | ID50 (nmol/ear) | Relative Potency (vs. Prednisolone) | Reference |

|---|---|---|---|

| Prednisolone (P) | 540 | 1.0 | researchgate.net |

| Analogue 2b | 135 | 4.0 | researchgate.net |

| Analogue 3b | 101 | 5.3 | researchgate.net |

Non-Rodent and Large Animal Models for Translational Research

While rodent models are invaluable for initial screening, non-rodent and large animal models, such as rabbits, pigs, sheep, and dogs, play a crucial role in translational research. d-nb.infofrontiersin.org These models often better reflect human anatomy, pathophysiology, and metabolism, providing a more clinically relevant context for evaluating drug candidates before human trials. d-nb.infofrontiersin.orgresearchgate.net The choice of a large animal model depends on the specific research objectives, as they can be complex and resource-intensive. frontiersin.org

Pigs, for example, are increasingly used in biomedical research due to their similarities to humans in terms of size, diet, and metabolic processes. researchgate.net Sheep are an established model in developmental programming and osteoporosis research. cambridge.orgfrontiersin.org The use of these larger models allows for the collection of more substantial tissue and blood samples for analysis and can help bridge the gap between findings in small animals and clinical applications in humans. d-nb.inforesearchgate.net However, the translation of findings from any animal model to humans is not always direct; for example, corticosteroids are widely teratogenic in animals but not in humans, highlighting species-specific differences. nih.gov

Considerations for Reproducibility and Relevance in Animal Studies

The reproducibility and relevance of animal studies are critical for the successful translation of preclinical findings. A significant challenge in preclinical research is that promising results in animal models often fail to translate into clinical success, partly due to issues with experimental design, statistical analysis, and reporting. nih.govembopress.org There is a recognized need for substantial improvements in the scientific methods of animal studies to enhance their predictive validity for human responses. nih.gov

Key considerations include:

Standardization and Rigor: A lack of standardization in animal models, such as those for glucocorticoid-induced osteoporosis, can lead to variability in results. mdpi.com Adherence to robust, unbiased experimental design and full transparency in reporting are essential for improving reproducibility. embopress.org

Model Selection: The chosen animal species must be appropriate for the condition being studied, as there can be significant differences between species. ucla.edu For example, while mice are valuable for genetic manipulation, their bone remodeling processes differ significantly from humans, making larger animals potentially more relevant for certain orthopedic studies. d-nb.info

The 3Rs Principle: The principles of Replacement, Reduction, and Refinement (3Rs) are a cornerstone of ethical animal research. nih.gov Expanding this to the "5Rs" to include "Rigour" and "Reproducibility" has been proposed to improve the quality and reliability of animal experiments. embopress.org Improving experimental design and statistical analysis can reduce the number of animals needed while ensuring the results are statistically valid. ucla.edu

In Silico Modeling and Computational Simulations

Computational approaches are increasingly integral to drug discovery, offering powerful tools to investigate molecular interactions, predict compound properties, and understand complex biological systems.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound analogues, MD simulations provide detailed insights into the binding of these ligands to the glucocorticoid receptor (GR). frontiersin.orgnih.gov These simulations can reveal the precise mechanisms of ligand-receptor recognition, the stability of the resulting complex, and the conformational changes induced in the receptor upon binding. frontiersin.orgconicet.gov.ar

Studies using MD simulations on the GR have identified key amino acid residues within the ligand-binding pocket that are crucial for interaction and agonist efficacy. nih.govfrontiersin.org For example, residues such as T739 and D590 have been identified as important for allosteric communication between the ligand-binding and cofactor-binding pockets of the GR. nih.govfrontiersin.org By simulating the interaction of different glucocorticoids, researchers can understand how subtle changes in the ligand's structure affect its binding mode and the receptor's subsequent biological response. frontiersin.orgconicet.gov.ar This knowledge is invaluable for the rational design of new analogues with improved affinity and desired pharmacological profiles.

| Residue | Role in Interaction | Reference |

|---|---|---|

| Asn705 | Forms hydrogen bonds with ligands like prednisone (B1679067) and hydrocortisone (B1673445). | nih.gov |

| Arg752 | Forms hydrogen bonds with potent androgens; interaction may differ with glucocorticoids. | nih.gov |

| T739 | Consistently shows a large contribution to the binding free energy of ligands to the GR. | frontiersin.org |

| D590 | Involved in allosteric communication between ligand- and cofactor-binding pockets. | nih.govfrontiersin.org |

Predictive Modeling of Compound Behavior

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a key in silico tool for screening and designing new compounds. medwinpublishers.comuni-ruse.bg QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. medwinpublishers.com For glucocorticoids, QSAR models have been developed to predict their binding affinity to the GR based on specific molecular descriptors. ingentaconnect.comnih.gov

These models often use descriptors such as lipophilicity (log P) and indicator variables for specific structural features, like halogenation at the 6α or 9α position, which are known to enhance glucocorticoid activity. ingentaconnect.com A QSAR model might find, for example, that receptor binding affinity tends to increase with increasing lipophilicity. ingentaconnect.com By using these validated models, researchers can predict the activity of novel, unsynthesized this compound analogues, thereby prioritizing the most promising candidates for synthesis and further testing, which saves time and resources. uni-ruse.bgnih.gov More advanced machine learning algorithms, such as LASSO regression and random forest, are also being used to build predictive models for corticosteroid response based on larger datasets, including genetic and clinical information. mit.edumedrxiv.org

| Descriptor Type | Specific Descriptor Example | Predicted Property | Reference |

|---|---|---|---|

| Physicochemical | Lipophilicity (log P) | Receptor Binding Affinity | ingentaconnect.com |

| Structural | Presence of 6α- or 9α-halogenation | Receptor Binding Affinity | ingentaconnect.com |

| Topological | Van der Waals partial negative surface area | Receptor Binding Potency (Moderate Binders) | uni-ruse.bg |

| 2D Autocorrelation | H autocorrelation of lag 3 (H3s) | IL-6 Cytokine Inhibition | medwinpublishers.com |

Quantitative Systems Pharmacology (QSP) in Drug Development

Quantitative Systems Pharmacology (QSP) represents a sophisticated modeling approach that integrates data and knowledge across multiple biological scales, from molecular interactions to whole-body physiological responses. allucent.comnih.govnih.gov QSP models are mathematical representations of biological systems that combine pharmacology and disease physiology to predict how a drug affects the system as a whole. allucent.comresearchgate.net

Structure Activity Relationship Sar Studies of Prednisolamate and Glucocorticoid Derivatives

Key Structural Determinants for Glucocorticoid Activity

The biological action of glucocorticoids is intrinsically linked to their molecular structure. The foundational framework for all corticosteroids is the 17-carbon cyclopentanoperhydrophenanthrene nucleus. uomustansiriyah.edu.iq However, specific modifications to this core are essential for conferring glucocorticoid activity. A 3-keto-4-ene scaffold within the A-ring of the steroid is considered a fundamental requirement for both glucocorticoid and mineralocorticoid effects. researchgate.net The introduction of a double bond between carbons 1 and 2 (Δ1) in the A-ring, a key feature distinguishing prednisolone (B192156) from hydrocortisone (B1673445), selectively enhances glucocorticoid potency without a corresponding increase in mineralocorticoid activity. najah.edumusculoskeletalkey.com

Furthermore, the presence and orientation of hydroxyl groups are critical. An 11β-hydroxyl group is a hallmark of active glucocorticoids, playing a crucial role in receptor binding and activity. oup.comingentaconnect.com Compounds with an 11-keto group, such as cortisone (B1669442) and prednisone (B1679067), are inactive prodrugs that require metabolic conversion by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) to their active 11β-hydroxy forms, hydrocortisone and prednisolone, respectively. oup.comnih.gov

Impact of Aromatic Ring and Hydroxyl Group Positions

While the foundational steroid structure contains a phenanthrene (B1679779) system, the activity of glucocorticoids does not depend on a true aromatic A-ring; instead, the 3-keto-Δ4-ene configuration is the critical element. uomustansiriyah.edu.iqresearchgate.net The positioning of hydroxyl groups is paramount for activity. The 11β-hydroxyl group is not only vital for glucocorticoid action but also enhances the molecule's ability to cross cellular membranes when compared to its 11-keto counterpart. oup.comnih.gov

The C-17 position also features prominently in determining activity. A hydroxyl group at the 17α position is important for potent glucocorticoid effects; its absence, as seen in corticosterone (B1669441), results in significantly lower glucocorticoid activity compared to cortisol. hama-univ.edu.sy While a C-21 hydroxyl group is considered necessary for significant mineralocorticoid activity, it is not an absolute prerequisite for glucocorticoid action. ingentaconnect.com

Role of Halogenation and Alkylation in Potency Modulation

Strategic halogenation and alkylation of the steroid nucleus are common methods for enhancing the potency and refining the activity profile of synthetic glucocorticoids.

Halogenation: The introduction of a halogen atom, typically fluorine, at specific positions can dramatically increase potency. Fluorination at the 9α position is known to enhance both glucocorticoid and mineralocorticoid activity, an effect potentially linked to the electron-withdrawing influence on the adjacent 11β-hydroxyl group. uomustansiriyah.edu.iqresearchgate.nethama-univ.edu.sy Similarly, halogenation at the 6α position boosts glucocorticoid potency, often with a lesser impact on salt-retaining properties compared to 9α-fluorination. researchgate.nethama-univ.edu.sy It is crucial to note that the specific position and nature of the halogen atom, rather than its mere presence, determine the ultimate effect on potency and potential side effects. researchgate.netnih.govjddonline.com

Alkylation: The addition of alkyl groups, most commonly methyl groups, can also modulate activity. A methyl group at the 6α position, as seen in methylprednisolone, increases glucocorticoid potency by sterically hindering metabolic inactivation at that site. najah.edumusculoskeletalkey.com Introducing a methyl group at the C-16 position effectively counteracts the potent mineralocorticoid effects induced by 9α-fluorination and can also block the metabolic reduction of the C-20 keto group, which leads to inactive metabolites. najah.edu In contrast, alkylation on the A-ring is generally found to decrease biological activity. uomustansiriyah.edu.iq

Influence of Substituents at C-16 and C-17 Positions

Modifications at the C-16 and C-17 positions of the steroid's D-ring are pivotal for separating glucocorticoid and mineralocorticoid effects and for creating prodrugs with specific delivery characteristics.

C-16 Substitutions: The introduction of a substituent at the C-16 position, such as a methyl (in dexamethasone) or a hydroxyl group (in triamcinolone), is a key strategy for virtually eliminating mineralocorticoid (salt-retaining) activity. researchgate.netnajah.eduingentaconnect.com This innovation has enabled the development of highly potent anti-inflammatory agents with improved safety profiles. najah.edu

C-17 Substitutions: The dihydroxyacetone side chain at C-17 is generally important for activity. najah.edu A 17α-hydroxyl group contributes significantly to receptor binding. researchgate.net The C-17 position is also a primary site for creating "soft steroids." These are compounds, often di-esters, that are designed to be active at the site of application but are rapidly metabolized into inactive forms upon entering systemic circulation. najah.edu For example, activity can be retained if the C-20/C-21 side chain is replaced with a carboxylic acid, provided that both it and the 17-OH group are esterified. najah.edu Prednisolamate, which is the 21-diethylaminoacetate ester of prednisolone, exemplifies how esterification at the side chain can be used to modify the physicochemical properties of the parent drug.

| Structural Modification | Position(s) | Effect on Activity | Example Compound(s) |

|---|---|---|---|

| Double Bond | C1-C2 | Increases glucocorticoid potency | Prednisolone, Dexamethasone (B1670325) |

| Hydroxyl Group | 11β | Essential for glucocorticoid activity | Hydrocortisone, Prednisolone |

| Halogenation (Fluoro) | 9α | Greatly increases glucocorticoid and mineralocorticoid potency | Fludrocortisone, Dexamethasone |

| Alkylation (Methyl) | 6α | Increases glucocorticoid potency | Methylprednisolone |

| Alkylation (Methyl) | 16α/β | Eliminates mineralocorticoid activity, increases glucocorticoid potency | Dexamethasone, Betamethasone |

| Hydroxyl Group | 16α | Eliminates mineralocorticoid activity | Triamcinolone |

Computational Approaches to SAR Elucidation

The advancement of computational chemistry has provided powerful tools for dissecting the complex structure-activity relationships of glucocorticoids. researchgate.net These in silico methods allow for the rational design of new derivatives and a deeper understanding of their interactions at a molecular level. Quantitative structure-activity relationship (QSAR) models have been successfully developed to predict the receptor binding affinity (RBA) of steroids. researchgate.net Such models have shown that for many glucocorticoids, RBA is strongly correlated with two key factors: lipophilicity (log P) and the presence of halogenation at the 6α or 9α positions. researchgate.net Molecular docking and dynamic simulations further allow researchers to visualize and analyze the binding of glucocorticoids to their receptors, predicting how specific substitutions will affect binding energy and conformational changes. mdpi.comnih.gov

Homology Modeling for Receptor Binding Sites

In the absence of a complete crystal structure for the glucocorticoid receptor (GR) with every relevant ligand, homology modeling has become an invaluable technique. nih.gov By using the known crystal structure of a related protein, such as the progesterone (B1679170) receptor, as a template, researchers can construct accurate three-dimensional models of the GR's ligand-binding domain (LBD). oup.comresearchgate.nettandfonline.com

These models consistently reveal a well-defined, predominantly hydrophobic ligand-binding pocket, which is where the steroid docks. nih.govoup.com The LBD model is characterized by a structure of multiple helices and beta-sheets, along with a C-terminal extension that is essential for securing the hormone within the pocket. nih.govresearchgate.net By docking various glucocorticoid molecules into this modeled pocket, scientists can identify the specific amino acid residues that form hydrogen bonds and van der Waals interactions with the ligand, thereby stabilizing the complex. oup.complos.org This approach is instrumental in explaining why certain substitutions enhance binding affinity while others diminish it. oup.com

Structure-Uptake Relationships in Steroid Transport

The journey of a steroid from administration to its intracellular receptor is a complex process governed by its chemical structure. Cellular uptake involves a combination of passive diffusion and specific transport mechanisms. nih.govplos.org The lipophilicity of a steroid is a major driver of its passive accumulation within the lipid-rich environments of cell membranes. nih.gov Studies have demonstrated that steroid uptake is highly structure-specific; for instance, cells show a preference for 3β-OH, Δ5-steroids over 3-keto, Δ4-steroids. nih.gov

In the bloodstream, the bioavailability of glucocorticoids is controlled by their binding to transport proteins, primarily corticosteroid-binding globulin (CBG) and albumin. bioscientifica.com The affinity of a steroid for these proteins is dictated by its structure and determines the concentration of "free" hormone available to enter tissues. bioscientifica.com Furthermore, transport into specific tissues can be mediated by dedicated transporters. The uptake2 transporter OCT3, found in the central nervous system, is inhibited by various corticosteroids in a structure-dependent manner, highlighting that tissue-specific transport is a key, structurally sensitive step in glucocorticoid action. marquette.edu

| Area of Study | Key Findings | Governing Factors |

|---|---|---|

| QSAR Models | Receptor binding affinity can be predicted. researchgate.net | Lipophilicity (log P), 6α/9α-halogenation. researchgate.net |

| Homology Modeling | Provides 3D models of the GR ligand-binding domain. nih.govoup.com | Amino acid sequence homology, template crystal structure. oup.com |

| Passive Cellular Uptake | Uptake varies widely depending on steroid structure. plos.org | Lipophilicity, specific structural features (e.g., 3β-OH vs 3-keto). nih.gov |

| Plasma Transport | Binding to CBG and albumin controls free hormone levels. bioscientifica.com | Steroid's structural affinity for binding proteins. bioscientifica.com |

| Specific Tissue Transport | Uptake transporters (e.g., OCT3) show structure-specific inhibition. marquette.edu | Steroid's ability to interact with specific transporter proteins. marquette.edu |

Design of Soft Glucocorticoid Derivatives

The development of soft glucocorticoid derivatives is a strategic approach in medicinal chemistry aimed at designing new, active therapeutic agents that undergo predictable metabolism into inactive and non-toxic metabolites. This design minimizes systemic side effects often associated with traditional glucocorticoids. The core principle, known as the soft drug approach, involves modifying a lead compound to ensure it exerts its therapeutic effect locally before being rapidly metabolized.

Soft drugs are often isosteric and isoelectronic analogues of a lead compound, engineered with a specific chemical structure that allows for controlled metabolic inactivation. researchgate.net This approach is particularly well-suited for corticosteroids to enhance their safety profile. researchgate.net A significant strategy in this field is the "inactive metabolite approach," which is a type of retrometabolism-based drug design. ingentaconnect.com This method begins with a known, inactive metabolite of a drug and chemically modifies it to produce an active therapeutic agent. A prime example is the use of cortienic acid, a major, inactive metabolite of hydrocortisone found in human urine, as a starting point for synthesizing active soft steroids. ingentaconnect.com By restoring key pharmacophores at the 17α and 17β side chains of cortienic acid, researchers can develop active compounds. ingentaconnect.com

The design of potent soft glucocorticoids hinges on understanding the structure-activity relationships (SAR) that govern their binding affinity to the glucocorticoid receptor (GR). Good receptor-binding affinity (RBA) is a crucial determinant of therapeutic potential and can be achieved through specific substitutions on the steroid nucleus. ingentaconnect.comnih.gov

Key Structural Modifications and Research Findings

Research into glucocorticoid derivatives has identified several key structural features that significantly influence anti-inflammatory potency and receptor affinity.

1,2-Double Bond (Δ¹): The introduction of a double bond between carbons 1 and 2 of the steroid A-ring, as seen in the conversion of hydrocortisone to prednisolone, enhances glucocorticoid potency and reduces salt-retaining (mineralocorticoid) activity. nih.govwikimsk.org

Halogenation: The addition of a halogen, typically fluorine, at the 6α or 9α position dramatically increases receptor binding affinity and, consequently, anti-inflammatory activity. ingentaconnect.comnih.govresearchgate.net 9α-fluorination, for instance, enhances activity by altering the electron distribution near the 11β-hydroxyl group. uomustansiriyah.edu.iq

16α/16β-Methylation: Introducing a methyl group at the 16α or 16β position can increase anti-inflammatory potency. nih.gov Specifically, 6α-methylprednisolone exhibits slightly greater anti-inflammatory potency and less electrolyte-regulating potency compared to prednisolone. wikimsk.org

17α and 17β Substitutions: Modifications at the 17α and 17β positions are critical. For soft steroids derived from cortienic acid, introducing a haloester in the 17β position and a novel carbonate or ether substitution in the 17α-position were found to be crucial for activity. ingentaconnect.com For many glucocorticoids, as long as the substituents at these positions are not excessively large, an increase in their volume tends to lead to an increase in glucocorticoid receptor binding affinity. researchgate.net

Esterification: Commercial preparation of corticosteroids often involves esterification at hydroxyl groups to enhance stability, water solubility, or lipid solubility. uomustansiriyah.edu.iqaapmr.org this compound, which is prednisolone 21-diethylaminoacetate, is an example of such an ester. wikipedia.org This modification can influence the drug's absorption and duration of action. aapmr.org

The following table summarizes the general effects of various structural modifications on glucocorticoid activity.

| Structural Modification | Position(s) | Effect on Activity | Example Compound(s) |

| Introduction of a double bond | C1-C2 (Δ¹) | Enhances glucocorticoid potency, reduces mineralocorticoid effects | Prednisolone, Prednisone |

| Halogenation (Fluorination) | 6α and/or 9α | Dramatically increases receptor-binding affinity and potency | Dexamethasone, Fludrocortisone |

| Methylation | 6α | Increases anti-inflammatory potency | 6α-Methylprednisolone |

| Esterification | C17, C21 | Modifies solubility and absorption characteristics | This compound, Methylprednisolone Acetate |

| Hydroxylation | C11, C17, C21 | Essential for glucocorticoid activity | Hydrocortisone, Prednisolone |

Quantitative structure-activity relationship (QSAR) models have been developed to predict the efficacy of newly designed compounds. For two generations of cortienic acid-based soft steroids, a QSAR model demonstrated that 6α- or 9α-halogenation and lipophilicity were the most significant factors determining the variability in receptor binding affinity, accounting for nearly 80% of the variance. ingentaconnect.comnih.gov This indicates that receptor binding affinity at the GR tends to increase with higher lipophilicity. ingentaconnect.comnih.gov

Further research has led to the rational design of numerous derivatives. A 3D-QSAR model was utilized to design 27 new compounds, and subsequent virtual screening led to the identification of several derivatives with high predicted anti-inflammatory activity and glucocorticoid receptor binding affinity. nih.gov Molecular docking analyses of these designed derivatives confirmed the presence of important interactions with the glucocorticoid receptor. nih.gov

Analytical Methodologies for Prednisolamate Research Excluding Identification

Chromatographic Techniques for Compound Characterization

Chromatography is a cornerstone for the separation and analysis of Prednisolamate and its related compounds from complex mixtures. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are particularly pivotal.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination and separation of this compound and its derivatives. nih.gov The versatility of HPLC allows for its application in both pure drug analysis and in the quantification of the compound within pharmaceutical formulations. amecj.com Method development often focuses on achieving high sensitivity, accuracy, speed, and reproducibility. amecj.com

Reverse-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is a common approach. amecj.com The separation is based on the differential partitioning of the analyte between the two phases. Key parameters such as the column type, mobile phase composition, flow rate, and detector wavelength are optimized to ensure a robust and reliable analysis. For instance, a method developed for prednisolone (B192156) uses a C18 column with a mobile phase of methanol and water, achieving good precision and accuracy suitable for quality control. amecj.com Another method successfully separated prednisolone from dexamethasone (B1670325) using a mixed-mode column with a mobile phase of acetonitrile or methanol and a formic acid buffer, detecting the compounds via UV at 275 nm. sielc.com The selection of the mobile phase can significantly influence retention time; methanol, for example, may offer a longer retention time compared to acetonitrile. sielc.com

Table 1: Examples of HPLC Methods for Prednisolone Analysis This table is interactive. You can sort and filter the data.

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |

|---|---|---|---|---|

| C18 (250 x 4.6 mm, 5µm) | Methanol:Water (58:42 v/v) | 1.0 | 254 | 8.383 amecj.com |

| Ascentis® C18 (15 cm x 4.6 mm, 5µm) | Gradient of Water and Methanol:Acetonitrile (50:50) | 1.0 | 254 | Not Specified |

| BDS (250 mm × 4.6 mm × 5 μm) | Water:Glacial Acetic Acid:Acetonitrile (63:2:35) | 2.0 | 254 | Not Specified nih.gov |

For highly sensitive and selective quantitative analysis, particularly in biological fluids, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.gov This technique combines the superior separation power of UHPLC, which uses smaller particle-size columns for higher efficiency and speed, with the specificity and sensitivity of tandem mass spectrometry. nih.gov

UHPLC-MS/MS methods are crucial for pharmacokinetic studies and can detect compounds at nanogram levels. nih.govnih.gov A validated method for the simultaneous quantification of cortisol, cortisone (B1669442), prednisolone, and prednisone (B1679067) in human plasma demonstrated high selectivity and sensitivity. researchgate.net This method achieved a lower limit of quantitation (LLOQ) of 2.00 ng/mL for prednisolone. researchgate.net Another UHPLC-MS/MS method developed for routine laboratory use could determine prednisolone in plasma, urine, and saliva with a limit of quantitation of 5 nmol/L. nih.gov The chromatographic run time for such methods can be as short as three minutes, allowing for high-throughput analysis. nih.gov The development of these assays enables the simultaneous measurement of endogenous and exogenous glucocorticoids, which is valuable in various clinical and research contexts. nih.gov

Table 2: Performance Characteristics of UHPLC-MS/MS Methods for Glucocorticoid Quantification This table is interactive. You can sort and filter the data.

| Analyte | Matrix | Lower Limit of Quantitation (LLOQ) | Linearity Range | Reference |

|---|---|---|---|---|

| Prednisolone | Human Plasma | 2.00 ng/mL | Not Specified | researchgate.net |

| Cortisol | Human Plasma | 1.00 ng/mL | Not Specified | researchgate.net |

| Prednisone | Human Plasma | 0.500 ng/mL | Not Specified | researchgate.net |

| Prednisolone | Plasma, Urine, Saliva | 5 nmol/L | Up to 2000 nmol/L (for Cortisol) | nih.gov |

Mass Spectrometry for Mechanistic Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for elucidating the structure of compounds and understanding their transformation pathways. When coupled with a separation technique like LC, it can be used to study the metabolism and fragmentation of this compound.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of this compound. In this process, the parent molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic fragments (product ions). mdpi.com The resulting fragmentation pattern serves as a structural fingerprint of the molecule.

Studies on related compounds like prednisone and prednisolone provide insight into the expected fragmentation. For prednisone, the molecular ion peak (M+) is observed at m/z 359. researchgate.net Common fragmentation pathways for corticosteroids involve the loss of water molecules and cleavages within the steroid side chain and ring structure. researchgate.net A detailed metabolism study of prednisolone using LC-MS/MS identified the parent compound and 20 of its metabolites in human urine. researchgate.net By analyzing the mass spectrometric data, feasible structures were proposed for the metabolites, including several hydroxylated forms. researchgate.net The ability of LC-MS/MS to analyze polyoxygenated metabolites often surpasses that of GC-MS, as it does not require derivatization. researchgate.net This detailed analysis of fragmentation and metabolism is critical for understanding the biotransformation of the drug.

Flow Cytometry for Cellular Profiling in Preclinical Studies

Flow cytometry is a powerful technique used in preclinical research to analyze the physical and chemical characteristics of cells. researchgate.net It allows for the high-throughput, quantitative measurement of multiple cellular parameters on a single-cell basis, making it ideal for studying the effects of therapeutic agents like this compound on cell populations. precisionformedicine.com

In preclinical studies, flow cytometry can be used to assess how this compound affects different cell types, particularly immune cells. For example, studies on prednisolone have used flow cytometry to monitor changes in the levels of sperm-bound antibodies and to assess immunophenotypic modulation in leukemia cells. nih.govnih.gov In a study involving B-cell precursor acute lymphoblastic leukemia (BCP-ALL), flow cytometry was used to assess the expression of antigens like CD10 and CD34 on leukemia cells after in-vitro treatment with prednisone. nih.gov The results showed a significant reduction in the expression of these markers on viable, non-apoptotic cells, and the degree of this modulation correlated with the in-vivo response to the drug. nih.gov This type of cellular profiling provides valuable insights into the mechanism of action and potential biomarkers of drug sensitivity. The development of novel, disease-specific flow cytometry panels allows for a comprehensive characterization of circulating B- and T-cells, which can help predict clinical evolution and monitor treatment. frontiersin.org

Emerging Research Avenues and Future Directions for Prednisolamate

Advancements in Glucocorticoid Mechanistic Understanding

The traditional model of glucocorticoid action, involving the binding of the glucocorticoid receptor (GR) to DNA to either activate or repress gene transcription, is now considered an oversimplification. bohrium.com Recent research has significantly advanced our comprehension of the molecular mechanisms through which glucocorticoids like Prednisolamate exert their effects. capes.gov.brbmj.com

A key area of progress is the recognition of the multifaceted nature of GR signaling. bmj.com Beyond the classical genomic effects, which are slower, non-genomic pathways that elicit rapid cellular responses are now acknowledged. semanticscholar.org The GR can interact with other transcription factors, such as NF-κB and AP-1, which are pivotal in the inflammatory process. nih.gov This interaction can lead to the repression of pro-inflammatory genes without direct DNA binding by the GR. bohrium.com

Recent discoveries have also highlighted the role of microRNAs (miRNAs) in mediating the anti-inflammatory effects of glucocorticoids. goettingen-research-online.de For instance, glucocorticoids can induce specific miRNAs that, in turn, downregulate the expression of proteins involved in inflammatory signaling pathways. goettingen-research-online.de Additionally, the influence of glucocorticoids on cellular metabolism, an area of study that has seen a resurgence, is revealing how these compounds regulate energy pathways within immune cells, further contributing to their anti-inflammatory profile. bmj.com

These advancements paint a more intricate picture of glucocorticoid action, moving beyond a simple on/off switch model to one of a highly nuanced and context-specific regulation of gene expression and cellular function.

Integration of Multi-Omics Data in Systems Pharmacology

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized biomedical research. The integration of these large and complex datasets is at the heart of systems pharmacology, a field that aims to understand drug action from a holistic, network-level perspective. frontiersin.orgnih.govresearchgate.net

For a compound like this compound, a systems pharmacology approach can provide a comprehensive view of its effects on a biological system. frontiersin.org By simultaneously measuring changes in genes, proteins, and metabolites in response to the drug, researchers can construct detailed models of the molecular networks that are being perturbed. researchgate.net This can help to identify not only the primary targets of the drug but also its off-target effects and the downstream consequences of its action. nih.gov

For example, transcriptomic analysis can reveal the full spectrum of genes that are up- or downregulated by this compound, while proteomic analysis can show how these changes in gene expression translate into changes in the cellular proteome. researchgate.net Metabolomic analysis can then provide a snapshot of the metabolic state of the cell, revealing how the drug is affecting key metabolic pathways. researchgate.net

The integration of these multi-omics datasets requires sophisticated computational and statistical methods. mdpi.com The ultimate goal is to create predictive models that can simulate the effects of a drug under different conditions and in different patient populations. frontiersin.org This can aid in the rational design of new drugs, the optimization of existing therapies, and the identification of biomarkers that can predict a patient's response to treatment. mdpi.comnih.gov

Unexplored Avenues in this compound Derivatization

This compound itself is a derivative of prednisolone (B192156), with a diethylaminoacetate group attached at the 21-position. wikipedia.org This chemical modification alters the pharmacokinetic and pharmacodynamic properties of the parent compound. Further derivatization of the this compound molecule represents a potential avenue for developing new glucocorticoids with improved therapeutic profiles.

One area of exploration could be the synthesis of "soft" glucocorticoids. These are compounds that are designed to be active at the site of application but are rapidly metabolized to inactive forms upon entering the systemic circulation. This approach could potentially reduce the systemic side effects associated with long-term glucocorticoid therapy.

Another strategy could involve the development of selective glucocorticoid receptor agonists (SEGRAs). oup.com These are compounds that are designed to selectively activate the anti-inflammatory pathways mediated by the GR while minimizing the activation of pathways that lead to metabolic side effects. oup.com This could be achieved by designing molecules that induce specific conformations of the GR, leading to the recruitment of different sets of co-regulator proteins. oup.com

Furthermore, the development of tissue-specific glucocorticoids is an attractive goal. This could involve conjugating the glucocorticoid molecule to a targeting moiety that directs it to a specific cell type or tissue. For example, a glucocorticoid could be linked to an antibody that recognizes a protein that is exclusively expressed on the surface of inflammatory cells.

The design and synthesis of new this compound derivatives would require a multidisciplinary approach, combining medicinal chemistry, molecular modeling, and preclinical testing. The insights gained from the advancements in mechanistic understanding and systems pharmacology would be invaluable in guiding these efforts.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Prednisolamate that balances specificity and feasibility?

- Methodological Guidance : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example:

- Population: In vitro models (e.g., human epithelial cells).

- Intervention: this compound at varying concentrations.

- Comparison: Prednisolone or placebo.

- Outcome: Anti-inflammatory efficacy (e.g., cytokine reduction).

- Time: 24–72-hour exposure .

Q. What are the best practices for designing preclinical studies on this compound to ensure reproducibility?

- Follow NIH guidelines for preclinical reporting:

- Detail animal strain, dosing regimens, and statistical power calculations.

- Include negative controls and blinded outcome assessments.

- Example table:

| Variable | Specification |

|---|---|

| Model | BALB/c mice (n=10/group) |

| Dose | 5–20 mg/kg/day |

| Duration | 14 days |

| Endpoint | Histopathological scoring (blinded) |

Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?

- Use Boolean search strategies in databases like PubMed and Web of Science:

- Example query:

(this compound OR "glucocorticoid derivative") AND (anti-inflammatory OR pharmacokinetics) NOT review.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across in vitro vs. in vivo models?

- Analytical Approach :

- Perform meta-regression to identify confounding variables (e.g., cell type, animal strain).

- Example: Inconsistent IC50 values may arise from differences in cell permeability (e.g., epithelial vs. immune cells). Validate via parallel assays (e.g., LC-MS quantification of intracellular concentrations) .

Q. What experimental designs are optimal for evaluating this compound’s metabolic stability in translational research?

- Methodology :

In vitro : Microsomal stability assays (human/rodent liver microsomes) with LC-MS/MS quantification.

In vivo : Radiolabeled tracer studies (e.g., ³H-Prednisolamate) in rodent models to assess tissue distribution.

- Statistical Consideration : Use non-linear regression for half-life calculations and ANOVA for cross-species comparisons .

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate this compound’s mechanism of action?

- Workflow :

- Step 1 : RNA-seq to identify differentially expressed genes (e.g., IL-6, TNF-α).

- Step 2 : Proteomics (LC-MS/MS) to validate protein-level changes.

- Step 3 : Pathway enrichment analysis (tools: DAVID, STRING) to map glucocorticoid receptor interactions .

Q. What strategies mitigate bias in clinical trial design for this compound derivatives?

- Recommendations :

- Randomization : Block randomization stratified by baseline inflammation markers (e.g., CRP levels).

- Blinding : Triple-blind protocols (participants, clinicians, data analysts).

- Endpoint Selection : Composite endpoints (e.g., ACR20 score + safety profile) to capture multidimensional efficacy .

Tables for Key Comparisons

Table 1 : Database Suitability for this compound Systematic Reviews

| Database | Precision | Recall | Reproducibility |

|---|---|---|---|

| PubMed | High | High | High |

| Web of Science | Moderate | High | Moderate |

| Google Scholar | Low | High | Low |

| Based on Gusenbauer & Haddaway (2020) |

Table 2 : Common Pitfalls in this compound Preclinical Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.